molecular formula C18H14F3NO2S B3012139 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2097865-46-6

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B3012139
CAS No.: 2097865-46-6
M. Wt: 365.37
InChI Key: DGKHGCQJQSBQBG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the combination of furan, thiophene, and benzamide moieties in a single molecule. This structural complexity provides a versatile platform for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)14-6-2-1-5-12(14)17(23)22-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKHGCQJQSBQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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